SOS1 Degrader-10 Degradation Potency
The PIP-C-3-Azaspiro[5.5]undecane-boc linker enables PROTAC SOS1 degrader-10 (Compound 11o) to achieve DC50 values ranging from 1.85 to 7.53 nM across three KRAS-mutant cell lines [1][2]. This is 28- to 113-fold more potent than LHF418, an alternative SOS1 PROTAC degrader with a DC50 of 209.4 nM in A549 cells [3].
| Evidence Dimension | SOS1 degradation potency (DC50) |
|---|---|
| Target Compound Data | 1.85 nM (A549), 2.23 nM (SW620), 7.53 nM (DLD-1) |
| Comparator Or Baseline | LHF418: DC50 = 209.4 nM (A549) |
| Quantified Difference | Target compound is 28- to 113-fold more potent than LHF418 across KRAS-mutant cell lines |
| Conditions | KRAS-mutant cancer cell lines: SW620, A549, DLD-1; Western blot quantification after 24 h treatment [1] |
Why This Matters
Procurement of this linker is essential for synthesizing a degrader with the precise, high-efficiency SOS1 degradation profile required for advanced KRAS-mutant cancer research.
- [1] Wang K, et al. Design, synthesis, and bioevaluation of SOS1 PROTACs derived from pyrido[2,3-d]pyrimidin-7-one-based SOS1 inhibitor. Bioorg Med Chem Lett. 2024;107:129780. View Source
- [2] PeptideDB. PROTAC SOS1 degrader-10. Bioactivity data. View Source
- [3] Li H, et al. Discovery of LHF418 as a new potent SOS1 PROTAC degrader. Bioorg Med Chem. 2024. View Source
